Cas no 2229411-02-1 (4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol)

4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol
- 2229411-02-1
- EN300-1950960
-
- Inchi: 1S/C8H7ClF2O2/c9-4-1-2-6(12)5(3-4)7(13)8(10)11/h1-3,7-8,12-13H
- InChI Key: MNLCAYRNURLJTA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C(C(F)F)O)O
Computed Properties
- Exact Mass: 208.0102635g/mol
- Monoisotopic Mass: 208.0102635g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 40.5Ų
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950960-0.25g |
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol |
2229411-02-1 | 0.25g |
$748.0 | 2023-09-17 | ||
Enamine | EN300-1950960-5.0g |
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol |
2229411-02-1 | 5g |
$2360.0 | 2023-06-01 | ||
Enamine | EN300-1950960-10g |
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol |
2229411-02-1 | 10g |
$3500.0 | 2023-09-17 | ||
Enamine | EN300-1950960-0.5g |
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol |
2229411-02-1 | 0.5g |
$781.0 | 2023-09-17 | ||
Enamine | EN300-1950960-10.0g |
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol |
2229411-02-1 | 10g |
$3500.0 | 2023-06-01 | ||
Enamine | EN300-1950960-1g |
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol |
2229411-02-1 | 1g |
$813.0 | 2023-09-17 | ||
Enamine | EN300-1950960-5g |
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol |
2229411-02-1 | 5g |
$2360.0 | 2023-09-17 | ||
Enamine | EN300-1950960-2.5g |
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol |
2229411-02-1 | 2.5g |
$1594.0 | 2023-09-17 | ||
Enamine | EN300-1950960-0.1g |
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol |
2229411-02-1 | 0.1g |
$715.0 | 2023-09-17 | ||
Enamine | EN300-1950960-1.0g |
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol |
2229411-02-1 | 1g |
$813.0 | 2023-06-01 |
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol Related Literature
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
Additional information on 4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol
Chemical Profile of 4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol (CAS No: 2229411-02-1)
4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol, identified by the CAS number 2229411-02-1, is a fluorinated aromatic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. The presence of both chloro and fluoro substituents, coupled with a hydroxyethyl side chain, imparts distinct electronic and steric properties to the molecule, making it a promising candidate for various synthetic applications and potential therapeutic interventions.
The compound belongs to the class of phenolic derivatives, which are well-documented for their diverse biological activities. The chloro group at the para position relative to the hydroxy group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This reactivity is particularly useful in medicinal chemistry for constructing more complex molecular architectures. Meanwhile, the fluoro substituents, located on the hydroxyethyl side chain, introduce additional electronic effects that can modulate metabolic stability and binding affinity to biological targets.
Recent advancements in fluorinated pharmaceuticals have highlighted the importance of fluorine atoms in improving drug properties such as bioavailability, lipophilicity, and resistance to enzymatic degradation. In this context, 4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol represents an intriguing scaffold for designing novel compounds with enhanced pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can significantly alter the conformational preferences of molecules, thereby influencing their interactions with biological macromolecules.
The hydroxyethyl moiety in the molecule introduces a polar and flexible side chain that can engage in hydrogen bonding interactions. This feature is particularly valuable in drug design, as hydrogen bonding plays a crucial role in stabilizing protein-ligand complexes. The combination of these structural features—chloro substitution, fluoro groups, and hydroxyethyl side chain—makes 4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol a versatile building block for synthesizing targeted therapeutics.
Current research in synthetic organic chemistry has focused on developing efficient methodologies for constructing fluorinated phenols. The compound’s unique reactivity allows for diverse functionalization strategies, including cross-coupling reactions, oxidation processes, and etherification reactions. These synthetic pathways are essential for generating libraries of derivatives that can be screened for biological activity. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at the remaining positions of the aromatic ring.
In the realm of medicinal chemistry, 4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol has been explored as a precursor for developing compounds with potential antimicrobial and anti-inflammatory properties. The electron-withdrawing effects of both chloro and fluoro groups can enhance binding interactions with bacterial enzymes or inflammatory mediators. Preliminary computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes involved in pathogenic processes.
The role of fluorine in modulating metabolic pathways has also been extensively studied. Fluorinated compounds often exhibit improved metabolic stability due to the high bond dissociation energy of C-F bonds. This characteristic is particularly advantageous in drug development, as it reduces the likelihood of rapid degradation by cytochrome P450 enzymes. The presence of multiple fluorine atoms in 4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol may further enhance its resistance to metabolic clearance.
Experimental investigations have begun to unravel the mechanistic aspects of how this compound interacts with biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been utilized to elucidate its molecular structure and conformational preferences. These structural insights are critical for understanding its biological behavior and optimizing its pharmacological properties.
The synthesis of 4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol involves multi-step organic transformations that require careful control of reaction conditions. Advanced synthetic methodologies, including flow chemistry and microwave-assisted reactions, have been explored to improve yield and scalability. These modern approaches align with the growing emphasis on sustainable chemical synthesis and green chemistry principles.
The potential applications of this compound extend beyond pharmaceuticals into agrochemicals and materials science. Fluorinated phenols are known for their stability under various environmental conditions, making them suitable candidates for use in specialty chemicals. For example, they can be incorporated into coatings or polymers to enhance durability or biocidal properties.
Future research directions may focus on exploring derivative libraries derived from 4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol through directed molecular evolution or structure-based drug design strategies. By leveraging computational modeling and high-throughput screening techniques, scientists aim to identify analogs with improved potency and selectivity against specific disease targets.
In conclusion,4-chloro-2-(2,2-difluoro-1-hydroxyethyl)phenol (CAS No: 2229411-02-1) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique combination of substituents—chloro、fluoro、and hydroxyethyl—provides a rich platform for synthetic exploration and therapeutic development. As our understanding of fluorinated molecules continues to grow,this compound is poised to play an important role in next-generation drug discovery efforts.
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